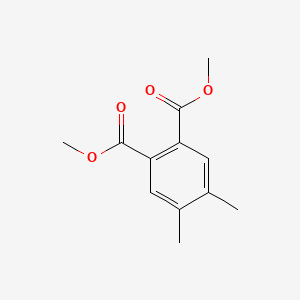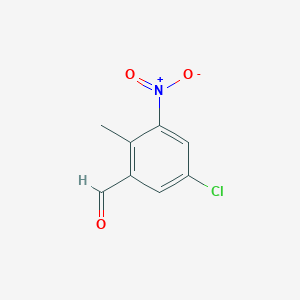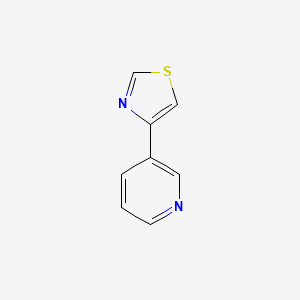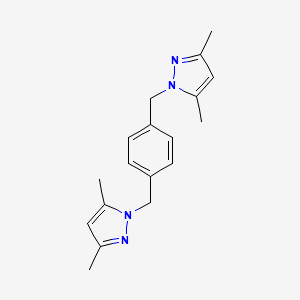
Dimethyl 4,5-dimethylphthalate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Biodegradation
Dimethylphthalate (DMP), including variants like Dimethyl 4,5-dimethylphthalate, has been studied for its environmental impact, especially in relation to pollution. A significant area of research focuses on biodegradation using bacteria. For instance, Bacillus species have been found capable of utilizing DMP as their sole carbon source. Esterases from these bacteria can effectively de-esterify DMP, indicating that de-esterification is a key step in DMP degradation. This process is influenced by the presence of specific isoesterases and may be linked to genetic elements on bacterial plasmids (Niazi, Prasad, & Karegoudar, 2001).
Chemical Structure and Properties
Research on the solid-state structure of Dimethyl 4,5-dichlorophthalate, a closely related compound, has been conducted to understand its molecular arrangement and interactions. This involves studying the positioning of ester groups relative to an aromatic ring and the intermolecular interactions that maintain solid-state integrity (Hickstein, Reinheimer, Johnson, & O'Leary, 2021).
Sorption and Hydrological Impact
Another area of research is the sorption behavior of DMP in environmental contexts. Studies have aimed to reconcile inconsistencies between batch and column data in literature, exploring the sorption parameters and the impact of different conditions on the retardation coefficients of DMP (Altfelder, Streck, Maraqa, & Voice, 2001).
Detection and Measurement Techniques
The development of a time-resolved fluoroimmunoassay for phthalate esters in water represents another important application. This involves creating antigenic derivatives of DMP and using antibodies for selective recognition, enhancing the sensitivity and specificity of detection methods in environmental samples (Ius, Bacigalupo, Meroni, Pistillo, & Roda, 1993).
Toxicity and Mutagenic Properties
Research has also been conducted on the mutagenic properties of DMP. Studies on animals have indicated that DMP can cause chromosomal aberrations and other genetic impacts. This research is crucial for understanding the potential health risks associated with exposure to DMP (Iurchenko, 1977).
Eigenschaften
IUPAC Name |
dimethyl 4,5-dimethylbenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMODQQWZCVNPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227947 | |
| Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4,5-dimethylphthalate | |
CAS RN |
17649-59-1 | |
| Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17649-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)
![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))](/img/structure/B3177465.png)



![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B3177492.png)